Ethyl 4-(dodecanoylamino)benzoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

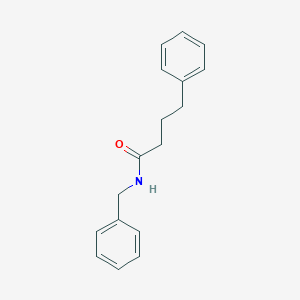

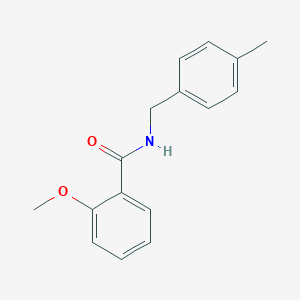

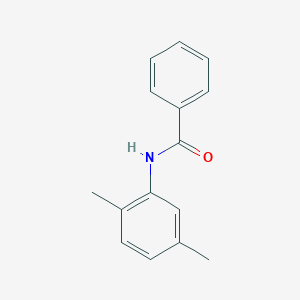

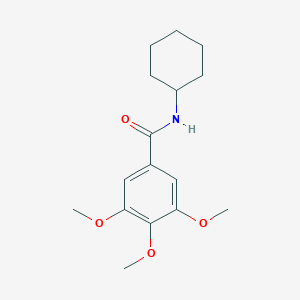

Ethyl 4-(dodecanoylamino)benzoate is a chemical compound with the linear formula C19H29NO3 . It contains a total of 64 atoms; 33 Hydrogen atoms, 23 Carbon atoms, 3 Nitrogen atoms, and 5 Oxygen atoms .

Synthesis Analysis

Ethyl 4-(dodecanoylamino)benzoate can be synthesized through a coupling reaction . In a related synthesis of benzoate compounds, three steps were used: alkylation, esterification, and another alkylation .Molecular Structure Analysis

The molecule contains a total of 67 bonds. There are 34 non-H bonds, 8 multiple bonds, 6 rotatable bonds, 3 double bonds, 5 aromatic bonds, 3 five-membered rings, 1 six-membered ring, 1 secondary amide (aliphatic), 1 tertiary amide (aliphatic), 1 tertiary amide (aromatic), and 1 ether (aliphatic) .Scientific Research Applications

Mesogenic Behavior and Molecular Modeling

Ethyl 4-{[4-(dodecanoyloxy)phenyl]diazenyl}benzoate has been studied for its molecular stacking, conformation based on crystallographic data, and mesogenic behaviors, which vary with the length of alkyl chains. This research provides insights into the compound's liquid crystalline properties, which are essential for understanding its potential applications in materials science (Lai et al., 2007).

Biological Activity Against Juvenile Hormones

Research has identified ethyl 4-(dodecanoylamino)benzoate derivatives as potential anti-juvenile hormone agents, which can induce precocious metamorphosis in insects like the silkworm, Bombyx mori. These findings are significant for developing new strategies in pest control and understanding hormone regulation in insects (Kuwano et al., 2008), (Kaneko et al., 2011).

Antiplatelet Activity

Ethyl 4-(dodecanoylamino)benzoate derivatives have also been evaluated for their antiplatelet activity, identifying them as potential candidates for developing novel antiplatelet drugs. This research underscores the compound's versatility and potential in medicinal chemistry (Chen et al., 2008).

Renewable PET Production

The compound has been implicated in the synthesis of renewable PET (polyethylene terephthalate) through Diels–Alder and dehydrative aromatization reactions, demonstrating its role in sustainable materials science (Pacheco et al., 2015).

Gas Separation and Purification

Studies on molecular sieves for gas separation have highlighted the potential use of ethyl 4-(dodecanoylamino)benzoate derivatives in the purification and separation of various gases, contributing to advancements in chemical engineering and environmental technology (Wang et al., 2002).

properties

IUPAC Name |

ethyl 4-(dodecanoylamino)benzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H33NO3/c1-3-5-6-7-8-9-10-11-12-13-20(23)22-19-16-14-18(15-17-19)21(24)25-4-2/h14-17H,3-13H2,1-2H3,(H,22,23) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHCWNUYNWRWIAH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCC(=O)NC1=CC=C(C=C1)C(=O)OCC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H33NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70311433 |

Source

|

| Record name | ethyl 4-(dodecanoylamino)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70311433 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

347.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

62443-29-2 |

Source

|

| Record name | NSC243186 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=243186 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | ethyl 4-(dodecanoylamino)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70311433 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.